The synthesis of 3-(Furan-2-yl)-1H-pyrazole can be achieved through several methods. One notable approach involves the condensation reaction between furan-2-carbaldehyde and hydrazine derivatives.
These methods typically result in high yields and can be optimized by adjusting reaction conditions such as temperature, time, and solvent.
The molecular formula of 3-(Furan-2-yl)-1H-pyrazole is . Its structure features a five-membered pyrazole ring fused to a furan ring, which contributes to its unique chemical properties.
The compound can be characterized using various spectroscopic techniques:
3-(Furan-2-yl)-1H-pyrazole participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for compounds like 3-(Furan-2-yl)-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors.
For instance, studies have shown that pyrazole derivatives can inhibit certain enzymes involved in inflammatory pathways or microbial growth. The exact mechanism typically involves binding to active sites through hydrogen bonding or π-stacking interactions, leading to decreased activity of the target enzyme .
3-(Furan-2-yl)-1H-pyrazole exhibits several notable physical and chemical properties:
The applications of 3-(Furan-2-yl)-1H-pyrazole span various fields:
3-(Furan-2-yl)-1H-pyrazole is a bicyclic heterocyclic compound featuring a five-membered pyrazole ring linked at the 3-position to the C2 carbon of a furan ring. Its molecular formula is C₇H₆N₂O (molecular weight: 134.14 g/mol), with a planar structure that enables π-electron delocalization across both rings. Key identifiers include CAS numbers 32332-98-2 (parent compound) and 32332-98-2 (derivatives), along with PubChem CID 818920 [1] [5]. The SMILES string "C1(C2=CC=CO2)=NNC=C1" and InChIKey "XJNZHICOWTVWOX-UHFFFAOYSA-N" encode its atomic connectivity [8].
Molecular descriptors include:
Table 1: Key Identifiers and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 32332-98-2 |
Molecular Formula | C₇H₆N₂O |
Exact Mass | 134.0480 Da |
SMILES | C1(C2=CC=CO2)=NNC=C1 |
InChIKey | XJNZHICOWTVWOX-UHFFFAOYSA-N |
Melting Point | 129–131°C (derivatives) [3] |
XLogP3 | 1.37 |
Spectroscopic data is critical for characterization:
Table 2: Characteristic Spectroscopic Signatures
Technique | Key Signals |
---|---|
¹H NMR | δ 6.20 (s, 1H), 7.25–7.48 (m, 3H), 11.80 (s, 1H) |
¹³C NMR | δ 98.2 (C-4 pyrazole), 112.3 (C-3 furan), 144.5 (C-5 pyrazole) |
HRMS | m/z 135.0560 [M+H]⁺ (calc. 135.0556) |
Common synthetic derivatives include:
The synthesis of furan-pyrazole hybrids emerged in the 1970s alongside advances in heterocyclic condensation methodologies. Early routes relied on cyclocondensation reactions of furan-containing hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, 3-(furan-2-yl)-1H-pyrazole was first prepared via the reaction of furan-2-carbaldehyde with hydrazine hydrate under acidic conditions [3].
Key milestones include:
Table 3: Evolution of Synthetic Methodologies
Time Period | Synthetic Approach | Key Products |
---|---|---|
1970s–1990s | Hydrazine cyclocondensation | Unsubstituted 3-(furan-2-yl)-1H-pyrazole |
2000–2010 | Vilsmeier-Haack formylation | 4-Formyl pyrazole intermediates |
2010–2020 | Biginelli multicomponent reactions | Pyrazole-dihydropyrimidinone hybrids [2] |
2018–present | Diazonium salt heterocyclization | Furo[2,3-e]pyrazolo-triazines [6] |
Modern catalytic methods employ:
The furan-pyrazole scaffold acts as a privileged pharmacophore due to its dual hydrogen-bonding capacity, moderate lipophilicity, and planar geometry that facilitates target binding. Its bioisosteric similarity to phenyl rings enhances metabolic stability while retaining potency [2] [9].
Bone Anabolic Agents
Pyrazole-dihydropyrimidinone hybrids incorporating 3-(furan-2-yl) groups demonstrated osteogenic activity in MC3T3-E1 pre-osteoblasts. Derivatives with electron-donating substituents (e.g., 4-OMe) on the N1-phenyl ring increased alkaline phosphatase activity by 2.3-fold compared to controls. SAR studies confirmed the furan ring’s critical role in bone sialoprotein (BSP) gene upregulation [2].
Anticancer Agents
In pyrazole-based combretastatin A-4 (CA-4) analogues, the furan-pyrazole core replaced the olefinic linker to maintain the cis-configuration essential for tubulin polymerization inhibition. These hybrids induced G2/M cell cycle arrest and apoptosis in breast cancer cells (MDA-MB-231) via reactive oxygen species (ROS) generation [9]. Key derivatives include:
Antimicrobial and Agrochemical Applications
N-(3-Furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides showed broad-spectrum herbicidal activity by inhibiting transketolase in the Calvin cycle. Fluorinated analogs (e.g., 4-CF₃) reduced weed growth by 85% at 100 ppm. Similarly, halogenated derivatives exhibited EC₅₀ values of 12–18 μg/mL against Botrytis cinerea and Fusarium graminearum [3] [6].
Table 4: Biological Activities of Key Derivatives
Application | Derivative Structure | Potency | Mechanism |
---|---|---|---|
Osteoporosis treatment | Dihydropyrimidinone-furan-pyrazole hybrid | 2.3× ALP activity vs control | BSP gene upregulation [2] |
Anticancer agents | Pyrazole-pyrazoline-CA-4 hybrid | IC₅₀ = 0.21 nM (MDA-MB-231) | Tubulin inhibition, ROS induction [9] |
Herbicides | N-(3-Furan-2-yl-1H-pyrazol-5-yl) trifluoroacetamide | 85% growth inhibition | Transketolase inhibition [3] |
Structure-Activity Relationship (SAR) Trends
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7